7-(Trifluoromethyl)chroman-4-amine
Overview
Description
7-(Trifluoromethyl)chroman-4-amine is a compound belonging to the class of chroman derivatives, characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 4th position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-methyl-2H-chromen-2-one through the Pechmann reaction between resorcinol and ethyl acetoacetate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups .
Scientific Research Applications
7-(Trifluoromethyl)chroman-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: A precursor in the synthesis of 7-(Trifluoromethyl)chroman-4-amine.
4-Chromanone Derivatives: Compounds with similar structural frameworks but different functional groups.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability .
Biological Activity
7-(Trifluoromethyl)chroman-4-amine is a compound of significant interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F3NO, featuring a chroman ring with a trifluoromethyl substituent and an amine group. This structure contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H10F3NO |
IUPAC Name | 7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
CAS Number | 191608-40-9 |
Synthesis
The synthesis of this compound typically involves the reduction of 7-(trifluoromethyl)chroman-4-one using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction converts the ketone group into an amine, yielding the desired compound in hydrochloride form.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The cytotoxic effects were assessed using the MTT assay, revealing that several derivatives induced significant cell death at concentrations around 100 μM .
Table: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Effect |
---|---|---|---|
Compound 14b | MCF-7 | 25 | High cytotoxicity |
Compound 17 | HCT-116 | 30 | Moderate cytotoxicity |
Compound 19 | HepG2 | 20 | High cytotoxicity |
The mechanism by which this compound exerts its anticancer effects involves modulation of key apoptotic pathways. Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic markers such as P53 and BAX while down-regulating anti-apoptotic proteins like BCL2 and CDK4 in breast cancer cells. This shift in gene expression promotes apoptosis in malignant cells .
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. The compound's ability to inhibit inflammatory pathways is under investigation, indicating potential applications in treating inflammatory diseases.
Enzyme Inhibition
Research has also explored the role of this compound as an enzyme inhibitor. The trifluoromethyl group enhances binding affinity to various enzymes, which could lead to the development of new therapeutic agents targeting specific biochemical pathways .
Case Studies
Several case studies have been documented regarding the biological effects of related compounds within the chroman family. For instance, derivatives similar to this compound have shown promising results in preclinical trials for their anticancer and anti-inflammatory properties. These findings support further exploration into the therapeutic potential of this compound and its analogs.
Properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676388 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704208-25-3 | |
Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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